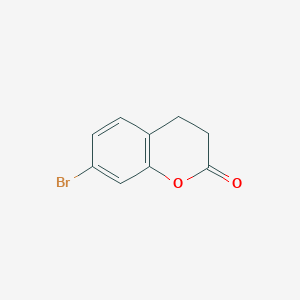

7-Bromochroman-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3,4-dihydrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCPFOHVVSSCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromochroman 2 One

Strategies for Regioselective Bromination in Chroman-2-one Scaffolds

Achieving regioselectivity during the bromination of the chroman-2-one core is crucial to ensure the bromine atom is primarily installed at the desired 7-position. The electronic properties of the chroman-2-one system influence the site of electrophilic attack.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogens onto aromatic rings. For chroman-2-one, the benzene (B151609) ring portion is susceptible to EAS. Direct bromination of 3,4-dihydrocoumarin (chroman-2-one) has been reported using N-bromosuccinimide (NBS) under Lewis acid conditions to achieve regioselective bromination, yielding a brominated dihydrocoumarin (B191007) intermediate in high yield. uni.lu Lewis acids, such as aluminum tribromide (AlBr₃) or iron(III) bromide (FeBr₃), are commonly employed catalysts in EAS bromination to activate the bromine source (e.g., Br₂) or polarize the N-X bond in reagents like NBS, making the bromine more electrophilic. nih.govuni.lu While direct examples for 7-bromochroman-2-one using Br₂/Lewis acid were not explicitly detailed in the search results, the principle of EAS is well-established for related systems like chroman-3-one (B94795), where bromination with bromine in the presence of iron(III) bromide leads to 7-bromochroman-3-one (B1374348). Studies on the regioselective halogenation of coumarins (2H-chromen-2-ones), a scaffold closely related to chroman-2-one, have demonstrated that copper halides can promote regioselective bromination using N-halosuccinimides via an electrophilic aromatic substitution mechanism. This suggests that catalytic approaches can enhance regiocontrol in the bromination of the benzopyranone system.

Radical Bromination Techniques

Radical bromination typically occurs at benzylic or allylic positions or on alkyl chains, proceeding via a free-radical chain mechanism initiated by light or heat. While radical bromination with reagents like N-bromosuccinimide (NBS) can be initiated by light or radical initiators, its application for direct aromatic ring bromination, especially with high regioselectivity at a specific position like C7 in chroman-2-one, is less common compared to EAS methods which are generally preferred for aromatic systems. Some synthetic routes involving brominated dihydrocoumarins utilize radical bromination in subsequent steps, for instance, at a benzylic position on a fused ring system. uni.lu However, this is distinct from introducing the bromine onto the aromatic ring of the chroman-2-one core itself. The literature primarily points towards electrophilic mechanisms for achieving regioselective aromatic bromination in chroman-2-one and related structures.

Synthesis from Precursor Molecules

An alternative approach to synthesizing this compound involves constructing the chroman-2-one ring system from simpler, often acyclic, precursors that already contain the bromine atom or a functional group that can be converted to bromine at the desired 7-position.

Cyclization Reactions to Form the Dihydrocoumarin Ring

The chroman-2-one (dihydrocoumarin) ring can be formed through various cyclization reactions. One general strategy involves the cyclization of 3-aryloxypropionic acids to form chroman-4-ones, catalyzed by acids. While this method specifically yields chroman-4-ones, the principle of forming the benzopyranone ring from a linear precursor is relevant. More directly applicable are cyclization reactions that yield the chroman-2-one scaffold. For example, dihydrocoumarins can be synthesized via the reaction of phenols with activated acrylic acid derivatives or related compounds. Palladium-catalyzed reactions involving substituted phenols and ethyl propynoate (B1239298) have also been reported to produce polysubstituted coumarins (2H-chromen-2-ones). Intramolecular Friedel-Crafts type cyclizations have been employed in the synthesis of 4-aryl-3,4-dihydrocoumarins from cinnamic acids and phenols. Base-promoted cyclization reactions have also been developed for the synthesis of 2H-chromen-2-ones from appropriate precursors. By starting with a precursor molecule that has a bromine atom already in the position corresponding to the 7-position of the resulting chroman-2-one, these cyclization strategies can potentially lead to this compound. For instance, a cyclization involving a brominated phenol (B47542) derivative could install the bromine at the desired location.

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) involves converting one functional group into another through various chemical reactions. In the context of synthesizing this compound, this could involve modifying a functional group already present at the 7-position of a pre-formed chroman-2-one or a precursor molecule to a bromine atom. While direct examples of converting a different functional group to the 7-bromo group on a chroman-2-one were not extensively detailed, general FGI strategies could potentially be applied. For example, a hydroxyl group or an amino group at the 7-position of a chroman-2-one could, in principle, be converted to a bromine atom through multi-step sequences involving diazotization and Sandmeyer-type reactions or other halogenation methods suitable for activated aromatic rings. However, the primary synthetic routes highlighted in the literature for introducing the bromine atom appear to favor direct bromination via electrophilic substitution on the chroman-2-one core or cyclization of a pre-brominated precursor.

Optimization of Reaction Conditions and Yields for this compound Preparation

While specific optimization studies for this compound were not detailed in the provided search results, general principles of reaction optimization for chroman systems and bromination reactions can be applied. Optimization aims to identify the levels of experimental factors that result in the best possible reaction outcome, such as maximizing yield and minimizing side products. whiterose.ac.uk Techniques like "One Factor At a Time" (OFAT) and Design of Experiments (DoE) are commonly employed in reaction optimization. whiterose.ac.uk

Solvent Effects and Temperature Control

The choice of solvent significantly impacts reaction outcome by influencing solubility, reactivity, and selectivity. cem.com Solvent polarity, for example, can be a crucial factor, as seen in the bromination of chroman-4-one derivatives where solvent polarity (e.g., DMF) was controlled to minimize side products. Temperature is another critical parameter that affects reaction rate and equilibrium. Controlling temperature is essential to achieve desired reaction rates and prevent degradation or unwanted side reactions. nih.gov For microwave-assisted reactions, the solvent's ability to couple with microwave energy directly influences the heating rate. cem.com Higher boiling point solvents or pressure vessels may be used to achieve higher reaction temperatures. cem.com

Reagent Stoichiometry and Catalyst Loading

The stoichiometry of reactants, particularly the brominating agent and the chroman-2-one precursor, is vital for controlling the extent of the reaction and minimizing over-bromination or incomplete reaction. Adjusting stoichiometry is a common strategy for yield optimization. Catalyst loading, when a catalyst is used (e.g., in hydrogenation or acid-catalyzed cyclization), also plays a significant role in reaction efficiency and selectivity. nih.govwhiterose.ac.uk The amount of catalyst can affect the reaction rate and can sometimes influence the product distribution. beilstein-journals.org Studies on related reactions have shown that optimizing catalyst loading, alongside other parameters, can lead to significantly improved yields. nih.govwhiterose.ac.uk

Table 1: General Reaction Parameters for Chroman Synthesis and Bromination (Illustrative based on related compounds)

| Parameter | Typical Range/Considerations | Potential Impact on Yield/Selectivity |

| Solvent | Polar (e.g., ethanol, DMF), Nonpolar (e.g., toluene (B28343), hexane) | Solubility of reactants, reaction rate, selectivity |

| Temperature | Room temperature to reflux/elevated temperatures | Reaction rate, prevention of side reactions, equilibrium |

| Brominating Agent | NBS, Br₂ | Reactivity, selectivity of bromination |

| Catalyst (if used) | Acid catalysts (e.g., Montmorillonite (B579905) K-10), Metal catalysts | Reaction rate, regioselectivity, yield |

| Stoichiometry | Molar equivalents of reactants | Completion of reaction, minimizing over-substitution |

| Reaction Time | Minutes to several hours | Completion of reaction, potential for degradation over time |

Table 2: Example Optimization Data from a Related Synthesis (Based on 7-Bromochroman-4-one (B108298) synthesis) chemicalbook.com

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-(3-Bromo-phenoxy)-propionic acid | Acid activated Montmorillonite K-10 | Toluene | Reflux | 0.5 | 85 |

| 7-Bromo-benzopyrone | Rh(PPh₃)₃Cl (4% mol) | Ethanol | 70 | 20 | 79.8 |

Note: The data in Table 2 are for the synthesis of 7-bromochroman-4-one and are provided as illustrative examples of how reaction parameters can be optimized for related chroman systems.

Chemical Transformations and Reactivity of 7 Bromochroman 2 One

Nucleophilic Substitution Reactions Involving the C-7 Bromine Atom

The bromine atom at the C-7 position of the electron-deficient aromatic ring in 7-Bromochroman-2-one is susceptible to nucleophilic aromatic substitution reactions. chemguide.co.uk The electron-withdrawing nature of the bromine and the fused lactone ring can influence the reactivity at this site.

Exploration of Diverse Nucleophiles

While general principles of nucleophilic aromatic substitution apply, specific detailed research findings on the reaction of this compound with a diverse range of nucleophiles via direct substitution at C-7 are not extensively detailed in the provided search results. However, the presence of the bromine atom suggests potential for reactions with strong nucleophiles under appropriate conditions, similar to nucleophilic substitution reactions observed in other brominated aromatic systems. chemguide.co.uk

Palladium-Catalyzed Coupling Reactions of this compound

Aryl halides, including aryl bromides, are widely utilized substrates in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org, libretexts.org The bromine atom at the C-7 position of this compound makes it a suitable coupling partner in various palladium-catalyzed processes.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base, forming a new carbon-carbon single bond. fishersci.co.uk, wikipedia.org this compound can undergo Suzuki coupling with various boronic acids or esters to introduce diverse aryl or alkyl substituents at the C-7 position. While a specific example with this compound was not found, related bromo-chromanone structures have been shown to participate in Suzuki coupling. vulcanchem.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed vinylation or arylation of alkenes with aryl or vinyl halides. organic-chemistry.org, mdpi.com This reaction could potentially be applied to this compound to introduce a vinyl or aryl group at the C-7 position through coupling with an alkene. beilstein-journals.org, scirp.org

Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon triple bond by reacting a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper. scirp.org, wikipedia.org, organic-chemistry.org, libretexts.org this compound can participate in Sonogashira coupling with various terminal alkynes, allowing for the introduction of alkynyl chains at the C-7 position. soton.ac.uk

These palladium-catalyzed cross-coupling reactions provide versatile routes to functionalize the aromatic core of this compound at the C-7 position with a wide range of organic groups. The specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity in these transformations. nobelprize.org, libretexts.org, fishersci.co.uk

Reactions of the Lactone Moiety in this compound

The lactone functional group (cyclic ester) in this compound exhibits characteristic reactivity, including susceptibility to nucleophilic attack at the carbonyl carbon.

Ring-Opening and Ring-Closing Reactions

Lactones can undergo ring-opening reactions through reaction with nucleophiles such as water, alcohols, or amines, typically under acidic or basic conditions, to form the corresponding hydroxycarboxylic acids, hydroxyesters, or hydroxyamides, respectively. rsc.org, google.com, umn.edu The lactone moiety in this compound can thus be opened, for example, by hydrolysis or alcoholysis. The reverse reaction, ring-closing, would regenerate the lactone and is typically an intramolecular esterification.

Carbonyl Group Transformations (e.g., Reduction, Alkylation)

The carbonyl group within the lactone ring of this compound can undergo typical carbonyl transformations.

Reduction: The carbonyl group can be reduced to a hydroxyl group, leading to the formation of a cyclic hemiacetal or further reduction to a diol after ring-opening. Reducing agents such as metal hydrides (e.g., lithium aluminum hydride, sodium borohydride) are commonly used for the reduction of carbonyls. savemyexams.com, chemguide.co.uk

Alkylation: Alkylation of the carbonyl group is less common for esters compared to aldehydes or ketones, but reactions involving strong nucleophiles or enolate chemistry alpha to the carbonyl could potentially occur, leading to the addition of alkyl groups. researchgate.net, libretexts.org, organic-chemistry.org However, direct alkylation of the lactone carbonyl is generally challenging and less frequently reported compared to ring-opening or reduction reactions.

Transformations at Other Positions of the this compound Core

Besides the reactive sites at C-7 and the lactone carbonyl, other positions on the this compound core can also undergo transformations.

Alpha-Alkylation to the Carbonyl: The protons on the carbon atom adjacent to the carbonyl group (at the C-3 position of the chroman-2-one core) are acidic and can be deprotonated to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, leading to alkylation at the C-3 position. This type of reaction is common for compounds containing a methylene (B1212753) group alpha to a carbonyl. libretexts.org, organic-chemistry.org

Electrophilic Aromatic Substitution: While the bromine atom at C-7 is electron-withdrawing and deactivating towards electrophilic aromatic substitution, reactions at other positions on the aromatic ring (C-5, C-6, C-8) could potentially occur under strong activating conditions, although regioselectivity would be a key consideration.

Reactions at the Ether Oxygen: The ether oxygen within the chroman core is generally less reactive but could potentially be involved in reactions such as cleavage under harsh acidic conditions.

Detailed research specifically on transformations at positions other than C-7 and the lactone in this compound is not extensively covered in the provided search results, but the general reactivity of similar chroman and coumarin (B35378) structures suggests these possibilities. psu.edu

Functionalization at C-3 Position (e.g., Cyanation of Brominated Chroman-2-ones)

Functionalization at the C-3 position of chroman-2-ones can be a valuable synthetic strategy for introducing diverse substituents. While direct cyanation of this compound at the C-3 position is not specifically detailed in the provided search results, related reactions on similar scaffolds offer insights into potential reactivity.

For instance, the cyanation of 3-(bromoacetyl)coumarin (B1271225), a compound structurally related to chroman-2-one but containing a double bond in the heterocyclic ring and a bromoacetyl group at the 3-position, has been reported. Treatment of 3-(bromoacetyl)coumarin with potassium cyanide (KCN) under ethanolic conditions yields 3-(cyanoacetyl)coumarin. chemchart.com This reaction exemplifies the possibility of introducing a cyano group adjacent to a carbonyl center in a chromone-like framework, although the mechanism and conditions may differ for the saturated chroman-2-one system.

The C-3 position in chroman-2-one is a methylene group adjacent to the lactone carbonyl. Reactions at this position often involve the formation of an enolate intermediate or radical species. Functionalization strategies for similar positions in related cyclic ketones and lactones include alkylation, halogenation, and acylation, typically mediated by bases or catalysts. The presence of the bromine atom at the C-7 position of the aromatic ring in this compound may influence the electronic properties of the molecule, potentially affecting the acidity of the C-3 protons and the stability of any enolate formed.

Research on the functionalization of C(sp³)–H bonds in other systems, sometimes using transient directing groups or metal catalysis, highlights the complexity and diverse approaches available for functionalizing saturated carbon centers adjacent to carbonyls. While these methods are not specifically demonstrated for this compound, they represent potential avenues for C-3 functionalization.

Hydrogenation Reactions

Hydrogenation reactions typically involve the addition of hydrogen to unsaturated bonds, such as carbon-carbon double or triple bonds, or carbonyl groups, often in the presence of a catalyst. For chroman-2-one derivatives, hydrogenation can be relevant in two main contexts: the reduction of unsaturated precursors to form the saturated chroman-2-one ring, or potentially the reduction of functional groups within the chroman-2-one structure itself.

The chroman-2-one ring system can be synthesized by the reduction (hydrogenation) of the corresponding coumarins, which contain a double bond in the heterocyclic ring. This process saturates the C3-C4 double bond of the coumarin to yield the chroman-2-one. While the provided search results mention the hydrogenation of 7-bromo-benzopyrone (likely referring to 7-bromocoumarin) catalyzed by Wilkinson's catalyst to yield 7-bromochroman-4-one (B108298), this results in a structural isomer with the carbonyl group at the 4-position instead of the 2-position. This indicates that the position of the carbonyl group in the unsaturated precursor and the reaction conditions significantly influence the outcome of the hydrogenation.

General hydrogenation procedures utilize catalysts such as palladium, platinum, or nickel, often supported on carbon. The specific conditions (temperature, pressure, solvent, catalyst choice) dictate the selectivity of the hydrogenation, allowing for the reduction of specific functional groups while leaving others intact.

For this compound, direct hydrogenation of the existing structure would likely focus on reducing the carbonyl group to a hydroxyl group or potentially impacting the aromatic ring under forcing conditions. However, the primary relevance of hydrogenation in the context of chroman-2-ones is often the synthetic route to access the saturated ring system from unsaturated precursors like coumarins.

After a comprehensive search for scholarly articles and spectral data, it has been determined that detailed experimental spectroscopic and analytical characterization data specifically for the compound This compound is not publicly available.

To generate the thorough, informative, and scientifically accurate content required by the requested outline, including detailed data tables for ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and fragmentation pattern analysis, access to published research containing this specific information is necessary.

The search yielded information on related compounds, such as various other substituted coumarins and dihydrocoumarins, as well as general principles of the spectroscopic techniques requested. However, no source provided the specific spectral data needed to accurately and exclusively describe the analytical characteristics of this compound.

Therefore, it is not possible to construct the article while adhering to the strict instructions of focusing solely on this compound and maintaining scientific accuracy with detailed research findings.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 7 Bromochroman 2 One

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). vscht.cz The resulting spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), with specific peaks corresponding to particular functional groups. For 7-Bromochroman-2-one, the key functional groups—a lactone (cyclic ester), an aromatic ring, and a carbon-bromine bond—are expected to produce characteristic absorption bands.

The analysis of the FT-IR spectrum would focus on identifying intense absorptions corresponding to the C=O bond of the lactone, the C-O bonds within the ester group, the vibrations of the aromatic ring, and the C-Br bond. vscht.czumd.eduscribd.com

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 3000-2850 | Medium |

| Lactone C=O | Stretching | ~1770-1750 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium |

| C-O | Stretching | 1250-1050 | Strong |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, typically from a laser. wikipedia.orgbruker.com While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman is more sensitive to non-polar, symmetric bonds. Therefore, it provides valuable additional information for structural confirmation. nih.govmdpi.com

For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of the aromatic ring and the C=C bonds, which often produce strong Raman signals. wikipedia.org The C=O stretch would also be visible, though potentially weaker than in the IR spectrum, while the C-Br bond should also yield a characteristic signal.

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Lactone C=O | Stretching | ~1770-1750 | Medium |

| Aromatic Ring | Ring Breathing/Stretching | 1600-1450, ~1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. libretexts.org As the extent of conjugation in a molecule increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic shift). utoronto.ca The spectrum of this compound is expected to be dominated by the chromophore consisting of the benzene (B151609) ring fused to the α,β-unsaturated lactone system.

The bromine atom and the lactone oxygen act as auxochromes, modifying the absorption profile of the benzene ring chromophore. The expected electronic transitions are π → π* transitions associated with the aromatic system and the C=C-C=O conjugated system, and a weaker n → π* transition from the non-bonding electrons on the carbonyl oxygen. The choice of solvent can also influence the position of the absorption bands. vscht.cz

Table 3: Predicted Electronic Transitions and λmax for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Aromatic Ring / Conjugated System | 250-320 |

X-ray Crystallography and Hirshfeld Surface Analysis for Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. wikipedia.orgnih.govlibretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.orglibretexts.org Analysis of the diffraction pattern allows for the calculation of an electron density map, from which the exact positions of atoms, bond lengths, and bond angles can be determined. nih.gov For this compound, this would provide unequivocal proof of its structure and reveal details about its conformation and stereochemistry in the crystal lattice.

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal structure obtained from X-ray diffraction data. nih.govresearchgate.netmdpi.com By mapping properties onto this unique molecular surface, one can analyze the nature and extent of interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between aromatic rings. nih.govmdpi.comdntb.gov.ua This provides critical insight into how the molecules pack together in the solid state.

Table 4: Parameters Determined by X-ray Crystallography and Hirshfeld Analysis

| Technique | Determined Parameters |

|---|---|

| X-ray Crystallography | Crystal system, Space group, Unit cell dimensions (a, b, c, α, β, γ), Atomic coordinates, Bond lengths and angles, Torsion angles |

Chromatographic Methods for Separation and Purity Profiling

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thepharmajournal.comlongdom.orgunar.ac.id It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound is vaporized and separated from impurities as it passes through a capillary column. jmaterenvironsci.com The retention time (the time it takes for the compound to exit the column) is a characteristic property. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides two crucial pieces of information:

Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound. For this compound, the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M⁺ and M⁺+2 peak pattern of nearly equal intensity.

Fragmentation Pattern: The molecule breaks apart in a reproducible way, creating a unique fragmentation pattern that acts as a fingerprint for the structure. Analysis of these fragments helps to confirm the presence of the chromanone core and the position of the bromine substituent.

**Table 5: Expected GC-MS Data for this compound (C₉H₇BrO₂) **

| Parameter | Expected Observation |

|---|---|

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 226.0 g/mol (for ⁷⁹Br), 228.0 g/mol (for ⁸¹Br) |

| Molecular Ion Peaks | m/z 226 and 228 in an approximate 1:1 ratio |

| Key Fragmentation Peaks | Peaks corresponding to the loss of CO, Br, and other characteristic fragments from the chromanone ring system. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for assessing the purity and quantifying this compound. This method facilitates the separation of components within a mixture based on their distinct interactions between a stationary phase and a mobile phase, thereby enabling the identification and measurement of the target compound and any associated impurities.

The predominant mode of HPLC employed for the analysis of this compound is reverse-phase chromatography. wikipedia.orgorochem.com This preference is due to the compound's moderate polarity. In this technique, a non-polar stationary phase is paired with a polar mobile phase. wikipedia.orgorochem.com The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. orochem.comphenomenex.com More hydrophobic molecules will have a stronger affinity for the stationary phase, resulting in longer elution times. wikipedia.orgorochem.com

A standard HPLC protocol for resolving this compound from its precursors and potential by-products typically utilizes a C18 column as the stationary phase. phenomenex.com The mobile phase is commonly a gradient mixture composed of an aqueous solution and an organic solvent, such as acetonitrile or methanol. wikipedia.org To enhance peak shape and resolution, an acid modifier like formic acid is often added to the mobile phase. sielc.com Gradient elution, which involves progressively increasing the concentration of the organic solvent, is particularly effective for separating compounds with a diverse range of polarities.

Ultraviolet (UV) detection is the conventional method for this analysis, as the aromatic and carbonyl moieties in this compound act as strong chromophores. nih.govresearchgate.net Selecting a detection wavelength near the compound's maximum absorbance (λmax) is critical for achieving optimal sensitivity and accurate quantification. researchgate.net

The retention time (Rt) of this compound serves as a primary identifier under specific chromatographic conditions. rmit.edu.au For the results to be considered reliable, the analytical method must be validated for several parameters, including linearity, accuracy, precision, and the limit of detection (LOD). iaea.org Purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Below are interactive tables detailing typical HPLC method parameters and illustrative purity assessment data.

Table 1: Representative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 silica gel (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-2 min: 10% B2-18 min: 10-90% B18-22 min: 90% B22-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

Table 2: Illustrative Purity Assessment Data for a this compound Sample via HPLC

| Peak Number | Retention Time (min) | Peak Area | Area % | Identification |

|---|---|---|---|---|

| 1 | 4.1 | 1500 | 0.4 | Impurity A |

| 2 | 9.6 | 371625 | 99.1 | This compound |

Computational Chemistry and Theoretical Investigations of 7 Bromochroman 2 One

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comarxiv.org For 7-Bromochroman-2-one, DFT calculations would be employed to determine its ground-state electronic properties. Key parameters derived from these calculations provide insights into the molecule's stability and reactivity.

Commonly calculated parameters include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, which is critical for predicting how it will interact with other chemical species.

Reactivity Descriptors: Conceptual DFT provides various indices like electronegativity, chemical potential, hardness, and softness, which help in predicting the reactive behavior of the molecule in chemical reactions. mdpi.com

A hypothetical data table for DFT-calculated parameters of this compound might look as follows.

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. unica.it This method is particularly valuable for predicting the optical properties of this compound, such as its absorption spectrum.

TD-DFT calculations can predict:

Excitation Energies: The energy required to promote an electron from a lower energy orbital to a higher one.

Oscillator Strengths: The intensity of electronic transitions, which corresponds to the intensity of peaks in an absorption spectrum.

Maximum Absorption Wavelength (λmax): The wavelength at which the molecule absorbs light most strongly, which determines its color. nih.gov

These calculations help in understanding how the molecule interacts with light and are essential for applications in materials science and photochemistry. cnr.it

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.orglumenlearning.com For a molecule like this compound, which has a non-planar ring system, understanding its preferred conformations is crucial.

This analysis involves:

Identifying Stable Conformers: Locating all the low-energy conformations (rotamers) that the molecule can adopt.

Calculating Relative Energies: Determining the energy difference between these conformers to identify the most stable (lowest energy) conformation.

Mapping the Potential Energy Surface: Creating an energy landscape that shows how the molecule's energy changes as its geometry is altered. frontiersin.orgrsc.org This map reveals the energy barriers between different conformations.

The results of a conformational analysis are often presented in a table listing the relative energies of different conformers.

| Conformer (Illustrative) | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |

| Chair | 0.00 | 55.4 | 95.2 |

| Twist-Boat | 5.5 | 31.2 | 4.8 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between atoms to model their motion.

MD simulations can provide insights into:

Conformational Flexibility: How the molecule's shape changes over time in a realistic environment.

Solvent Effects: How the presence of a solvent affects the structure and dynamics of the molecule.

Intermolecular Interactions: How this compound interacts with other molecules, which is important for understanding its behavior in solution or in biological systems. nih.govplos.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

For this compound, theoretical predictions could include:

Vibrational Frequencies: DFT calculations can predict the frequencies of molecular vibrations, which correspond to the peaks in an infrared (IR) and Raman spectrum. arxiv.orgresearchgate.net Comparing calculated and experimental spectra helps in assigning specific vibrations to observed spectral bands.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. nih.gov

A table comparing theoretical and experimental data might be structured as follows.

| Vibrational Mode (Illustrative) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν1 | 1755 | 1760 | C=O stretch |

| ν2 | 1605 | 1610 | C=C aromatic stretch |

| ν3 | 1230 | 1235 | C-O-C stretch |

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. researchgate.net For this compound, this could involve modeling its synthesis or its participation in subsequent reactions.

This modeling includes:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants and products.

Transition State Searching: Locating the high-energy transition state structure that connects the reactants and products. youtube.com The transition state is the point of maximum energy along the reaction coordinate.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the rate of the reaction.

Reaction Pathway Mapping: Tracing the minimum energy path that the atoms follow during the transformation from reactants to products. nih.govnih.gov

Applications of 7 Bromochroman 2 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

7-Brominated chromanones and related structures serve as versatile intermediates in the construction of more complex organic molecules. For instance, 7-bromochroman-4-one (B108298) (PubChem CID 22335736) is highlighted as a synthetic intermediate, particularly in the preparation of hydrazine (B178648) derivatives and other molecules with pharmacological relevance. nih.gov Similarly, 7-bromochroman-3-one (B1374348) (PubChem CID 1039385) functions as an important building block in organic synthesis, enabling the creation of complex heterocyclic compounds, including those relevant to pharmaceuticals and agrochemicals. chemchart.com The presence of the reactive bromine atom allows for various coupling reactions and functional group interconversions, facilitating the synthesis of diverse molecular architectures.

Building Block for Diverse Heterocyclic Systems

The 7-brominated chroman/coumarin (B35378) framework acts as a foundational building block for assembling diverse heterocyclic systems. The inherent structure of chromans and coumarins is itself a bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a dihydropyran or pyran ring, respectively. The strategically placed bromine atom at the 7-position provides a site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which can be used to introduce a wide variety of aryl, heteroaryl, or alkyl substituents. uni.lu This functionalization allows for the expansion of the molecular complexity and the creation of novel heterocyclic compounds linked to the chroman or coumarin core. While direct examples of 7-bromochroman-2-one being used to build other diverse heterocyclic systems were not specifically detailed, the principle applies by analogy to the reactivity observed in related bromo-substituted aromatic and heteroaromatic systems.

Strategies for Total Synthesis of Natural Product-Inspired Compounds Incorporating the this compound Motif

The this compound motif, or closely related 7-brominated benzopyran structures, can be incorporated into strategies for the total synthesis of natural product-inspired compounds. Although specific examples detailing the total synthesis of natural products containing the this compound (dihydrocoumarin) core were not prominently found in the search results, the synthesis of pharmacologically relevant molecules and intermediates with similar benzopyran structures underscores this potential. For example, the synthesis of a benzopyran intermediate for a 5HT4 receptor agonist highlights the use of related scaffolds in developing compounds with potential therapeutic applications, often inspired by the structures of natural products. uni.lu The bromine substituent at the 7-position can be a key feature introduced early in a synthesis strategy to enable late-stage functionalization or coupling steps required to complete the natural product or inspired target structure. The total synthesis of (+)-7-bromotrypargine, a natural product containing a bromine atom at the 7-position within a different heterocyclic scaffold (β-carboline), illustrates the relevance of 7-bromo substitution in natural product synthesis strategies, even if the core is different from chroman-2-one.

Synthesis and Reactivity of Structural Analogues and Derivatives with a 7 Bromochromanoid Core

7-Bromochroman-4-one (B108298) Derivatives

7-Bromochroman-4-one is a key heterocyclic compound whose derivatives are instrumental in the development of new bioactive molecules.

The synthesis of 7-bromochroman-4-one can be achieved through several efficient routes, primarily involving the saturation of a pre-existing heterocyclic ring or the cyclization of a tailored precursor.

One prominent method is the catalytic hydrogenation of the corresponding chromone, 7-bromo-4H-chromen-4-one. This reaction selectively reduces the carbon-carbon double bond of the pyrone ring without affecting the carbonyl group or the aromatic ring. A particularly effective protocol utilizes Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride) under hydrogen pressure, affording 7-bromochroman-4-one in good yields. chemicalbook.com

Another versatile approach involves the intramolecular Friedel-Crafts-type cyclization of 3-(3-bromophenoxy)propionic acid. This reaction is effectively catalyzed by acid-activated montmorillonite (B579905) K-10 clay, which serves as a solid acid catalyst. Heating the precursor with the catalyst in a suitable solvent like toluene (B28343) leads to the formation of the chroman-4-one ring system with a high yield of 85%. chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 7-Bromo-4H-chromen-4-one | H₂, Rh(PPh₃)₃Cl (Wilkinson's catalyst), Ethanol, 70°C, 0.3 MPa, 20 h | 7-Bromochroman-4-one | 79.8% | chemicalbook.com |

| 3-(3-Bromophenoxy)propionic acid | Acid-activated montmorillonite K-10, Toluene, Reflux, 0.5-0.75 h | 7-Bromochroman-4-one | 85% | chemicalbook.com |

The ketone functional group in 7-bromochroman-4-one is a site for various chemical transformations, most notably reduction reactions. The reduction of the carbonyl group to a secondary alcohol yields 7-bromochroman-4-ol. This is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that effectively reduces ketones to alcohols without affecting other functional groups like the aromatic bromide. masterorganicchemistry.comchemguide.co.ukumn.edu The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Further transformation could potentially lead to the formation of halohydrins. Halohydrin formation typically involves the reaction of an alkene with a halogen (e.g., Br₂) in the presence of water. masterorganicchemistry.comyoutube.comchempedia.info To apply this to 7-bromochroman-4-one, the ketone would first need to be converted into an alkene, for example, through a Wittig reaction or by dehydration of the corresponding tertiary alcohol. The resulting alkene could then react with bromine and water, where the water acts as a nucleophile attacking the intermediate bromonium ion, to form a bromohydrin derivative of the chroman skeleton. masterorganicchemistry.com

Chroman-4-one derivatives are recognized as privileged structures and versatile intermediates in the synthesis of a wide array of biologically active compounds and natural products. researchgate.net The 7-bromo substituent on the chroman-4-one scaffold is particularly useful as it provides a site for further molecular elaboration through reactions such as cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig), which can introduce new carbon-carbon or carbon-heteroatom bonds. This versatility makes 7-bromochroman-4-one a valuable building block for constructing complex molecular architectures, including those found in potential therapeutic agents. soci.org

7-Bromochroman-3-one (B1374348) Derivatives

The isomeric 7-bromochroman-3-one framework represents another important class of heterocyclic compounds, though it has been explored less extensively than its 4-oxo counterpart.

While the direct bromination of chroman-3-one (B94795) to selectively yield the 7-bromo isomer is not a commonly cited route, modern synthetic methods offer efficient pathways to this scaffold. A notable approach is the gold-catalyzed oxidation of propargyl aryl ethers. nih.gov This methodology allows for the rapid construction of the chroman-3-one core. By starting with the readily available 1-bromo-3-(prop-2-yn-1-yloxy)benzene (B2768030) (3-bromophenyl propargyl ether), a gold catalyst can facilitate an intramolecular reaction to form 7-bromochroman-3-one in a highly efficient, two-step process from the parent 3-bromophenol (B21344). nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 1-Bromo-3-(prop-2-yn-1-yloxy)benzene | Gold(I) catalyst (e.g., Me₄ᵗBuXPhosAuNTf₂), Oxidant (e.g., Pyridine-N-oxide) | 7-Bromochroman-3-one | nih.gov |

The chemical reactivity of 7-bromochroman-3-one is governed by the ketone functionality and the bromo-substituted aromatic ring.

Oxidation: As a ketone, the chroman-3-one moiety is already in a relatively high oxidation state. Further oxidation under standard conditions is generally not feasible without cleaving the ring structure. However, specific reactions like the Baeyer-Villiger oxidation could potentially convert the ketone into an ester. docbrown.infolibretexts.org

Reduction: Similar to its 4-oxo isomer, the carbonyl group of 7-bromochroman-3-one can be readily reduced to a secondary alcohol, 7-bromochroman-3-ol, using reducing agents like sodium borohydride. masterorganicchemistry.comchemguide.co.uk This transformation provides access to a different class of chromanol derivatives.

Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced through various transition-metal-catalyzed nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the 7-position, significantly expanding the range of accessible derivatives. Furthermore, the protons on the carbon atom adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions such as alkylations or aldol (B89426) condensations.

Role as a Building Block in Organic Synthesis

7-Bromochroman-2-one is a valuable intermediate in organic synthesis, primarily due to the presence of the bromine atom at the 7-position. This halogen provides a reactive handle for a variety of cross-coupling reactions and other transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. The lactone ring of the chroman-2-one core can also be opened or modified, further expanding its synthetic potential.

The strategic placement of the bromine atom on the aromatic ring makes it amenable to reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic organic chemistry. For instance, the Suzuki coupling can be employed to introduce aryl or heteroaryl substituents at the 7-position, leading to the synthesis of compounds with potentially interesting photophysical or biological properties.

Furthermore, the chroman-2-one skeleton itself can be a target for various chemical modifications. The carbonyl group of the lactone can undergo reactions typical of esters, such as reduction or reaction with nucleophiles. The benzylic position (C4) can also be functionalized under certain conditions. This combination of a reactive aromatic halide and a modifiable lactone ring makes this compound a powerful tool for the synthesis of a wide range of compounds.

The utility of brominated organic compounds as versatile intermediates is well-established in organic synthesis. researchgate.net They serve as key precursors in nucleophilic substitution and catalytic cross-coupling reactions, which facilitates the efficient exploration of chemical space. researchgate.net The ability to introduce a bromo group into heterocyclic frameworks is a pivotal strategy in both synthetic and medicinal chemistry. researchgate.net

7-Bromocoumarin (7-Bromo-2H-chromen-2-one) Derivatives

7-Bromocoumarin and its derivatives represent another important class of 7-brominated chromanoid scaffolds. Coumarins, in general, are a well-known class of heterocyclic compounds with a wide range of biological activities and applications, including their use as fluorescent probes. acs.org The presence of a bromine atom at the 7-position enhances their utility as synthetic intermediates.

Several synthetic methods are employed for the preparation of 7-bromocoumarin derivatives. A common approach involves the Pechmann condensation, which is a classic method for coumarin (B35378) synthesis. chemmethod.com This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-bromocoumarins, a 3-bromophenol can be used as the starting phenol.

Other synthetic strategies include the Perkin reaction, Knoevenagel condensation, and Wittig reaction, all of which can be adapted to produce coumarin derivatives. nih.gov For instance, the Knoevenagel condensation of a 3-bromosalicylaldehyde with an active methylene (B1212753) compound can yield a 7-bromocoumarin derivative. The choice of synthetic route often depends on the desired substitution pattern on the coumarin ring and the availability of starting materials.

Modifications of existing coumarin scaffolds are also a viable route. For example, electrophilic bromination of a pre-formed coumarin can introduce a bromine atom at the 7-position, provided the electronics of the ring favor substitution at that site.

Below is an interactive table summarizing various synthetic methods for coumarin derivatives:

| Reaction | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Pechmann Condensation | Phenols and β-ketoesters | Acid catalyst (e.g., H₂SO₄) | chemmethod.com |

| Knoevenagel Condensation | Salicylaldehydes and active methylene compounds | Base catalyst (e.g., piperidine) | nih.gov |

| Perkin Reaction | Salicylaldehydes and phenylacetic acids | Acetic anhydride, triethylamine | nih.gov |

| Wittig Reaction | Phosphonium ylides and carbonyl compounds | - | nih.gov |

The coumarin ring system is an α,β-unsaturated lactone, which dictates its chemical reactivity. The double bond in the pyrone ring can undergo various reactions, including addition reactions and cycloadditions. The bromine atom at the 7-position, similar to that in this compound, is a key site for functionalization.

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are commonly used to modify the 7-position of the coumarin ring. These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups. This versatility is crucial for the development of new coumarin-based materials and biologically active molecules.

The coumarin scaffold itself can also be modified. For example, the lactone can be opened by hydrolysis to form the corresponding cinnamic acid derivative. The C3-C4 double bond can be a site for various transformations, including Michael additions. Furthermore, the aromatic ring can undergo further electrophilic substitution, depending on the directing effects of the existing substituents.

The unique chemical structure of coumarin facilitates its interaction with various biological targets through mechanisms like hydrophobic interactions, π-stacking, hydrogen bonding, and dipole-dipole interactions. nih.govresearchgate.net This has led to the development of coumarin derivatives with a wide range of biological applications. nih.govresearchgate.net

Comparative Reactivity and Synthetic Utility Across 7-Brominated Chromanoid Scaffolds

Both this compound and 7-bromocoumarin are valuable 7-brominated chromanoid scaffolds, but their reactivity and synthetic utility differ due to the presence of the C3-C4 double bond in the coumarin structure.

Reactivity of the Bromine Atom: The reactivity of the bromine atom at the 7-position is broadly similar in both scaffolds, making it a suitable handle for cross-coupling reactions. The electronic environment of the aromatic ring, influenced by the lactone or enone system, can have some effect on the reaction rates and conditions required for these transformations.

Reactivity of the Heterocyclic Ring: The key difference lies in the reactivity of the heterocyclic ring. The saturated lactone ring in this compound is generally less reactive than the α,β-unsaturated lactone (enone) system in 7-bromocoumarin. The C3-C4 double bond in coumarin provides an additional site for functionalization that is absent in the chroman-2-one. This allows for a broader range of chemical transformations on the coumarin scaffold.

Synthetic Utility:

This compound is an excellent building block for synthesizing molecules where the saturated chroman-2-one core is desired. Its primary utility comes from the functionalization at the 7-position.

7-Bromocoumarin offers greater synthetic versatility due to the presence of both the reactive bromine atom and the C3-C4 double bond. This allows for modifications at multiple sites, leading to a wider diversity of potential products. The inherent fluorescence of many coumarin derivatives also makes them attractive for applications in materials science and as biological probes.

Q & A

Q. How to optimize catalytic systems for greener synthesis of this compound?

- Methodology : Screen transition-metal catalysts (e.g., FeCl₃, CuBr) in solvent-free or aqueous conditions. Use green chemistry metrics (E-factor, atom economy) to evaluate sustainability. Characterize catalyst recyclability via ICP-OES. Compare energy inputs via microwave vs. conventional heating .

- Label : Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.